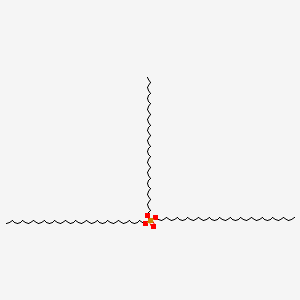

Trihexacosyl phosphate

Beschreibung

Eigenschaften

CAS-Nummer |

64131-07-3 |

|---|---|

Molekularformel |

C78H159O4P |

Molekulargewicht |

1192.1 g/mol |

IUPAC-Name |

trihexacosyl phosphate |

InChI |

InChI=1S/C78H159O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-80-83(79,81-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)82-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-78H2,1-3H3 |

InChI-Schlüssel |

JEBJVWJKUAKKRE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Trihexacosyl Phosphate and Analogues

Strategic Approaches to Phosphorylation of Long-Chain Alcohols

The formation of the phosphate (B84403) ester bond is the cornerstone of trihexacosyl phosphate synthesis. The primary strategic decision involves the choice of the phosphorylating agent and the reaction conditions to effectively convert the long-chain alcohol, 1-hexacosanol.

One of the most established and direct methods involves the reaction of the alcohol with phosphorus oxychloride (POCl₃). organic-chemistry.orggoogle.com This reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom, displacing chloride ions. Due to the release of hydrogen chloride (HCl) gas during the reaction, a stoichiometric amount of a base, typically a tertiary amine like triethylamine, is required to act as an acid scavenger and drive the reaction to completion. organic-chemistry.orgthieme-connect.com The general stoichiometry for this reaction is:

3 R-OH + POCl₃ + 3 Et₃N → (R-O)₃PO + 3 Et₃N·HCl (where R = CH₃(CH₂)₂₅)

Alternative phosphorylating agents offer milder conditions and different selectivity profiles. For instance, P(V)-based reagents have been developed for operationally simple and chemoselective phosphorylation of alcohols, avoiding harsh conditions and the need for extensive protecting group manipulations. organic-chemistry.org Another approach involves the use of phosphoramidites followed by an oxidation step. nih.govresearchgate.net This two-step process first forms a phosphite (B83602) triester, which is subsequently oxidized to the corresponding phosphate triester. nih.gov While more steps are involved, this method can offer higher selectivity for complex alcohol precursors.

The table below summarizes common phosphorylating agents used for alcohols, which are applicable to the synthesis of trihexacosyl phosphate.

| Phosphorylating Agent | Typical Base/Activator | Key Features |

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Cost-effective, direct, widely used. organic-chemistry.orggoogle.com |

| Phosphoramidites | Tetrazole | Mild conditions, high selectivity. nih.gov |

| P(V)-based Ψ-Reagent | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | High chemoselectivity, avoids overreaction. organic-chemistry.org |

| Phosphoenolpyruvic acid monopotassium salt (PEP-K) | Tetrabutylammonium hydrogen sulfate (TBAHS) | Catalytic, high functional group tolerance. researchgate.netnih.gov |

Development of Efficient and Stereoselective Synthetic Routes for Trihexacosyl Phosphate Precursors

While 1-hexacosanol itself is achiral, the synthesis of analogues can involve creating a stereogenic phosphorus atom. An advanced strategy to achieve this is through dynamic kinetic resolution. This method can involve the condensation of a racemic dialkyl phosphorochloridite with an alcohol in the presence of a chiral amine catalyst, followed by stereospecific oxidation. rsc.org This approach allows for the catalytic and enantioselective synthesis of trialkyl phosphates with defined stereochemistry at the phosphorus center. rsc.org Such methods are crucial for producing analogues with specific biological or material properties.

Microwave-Assisted and Solvent-Free Synthesis Techniques for Trialkyl Phosphates with Extended Alkyl Chains

To address the challenges of slow reaction kinetics associated with long-chain, sterically hindered alcohols, modern energy sources are employed. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the production of trialkyl phosphates. researchgate.netmtsu.edu The direct reaction of alcohols with phosphorus oxychloride under microwave irradiation can drastically reduce reaction times from many hours under conventional heating to mere minutes. researchgate.netmtsu.edu

Research has demonstrated the successful synthesis of various trialkyl phosphates using this technique, often without the need for a solvent. researchgate.net In a solvent-free approach, the reactants (alcohol and POCl₃) are mixed and irradiated directly. This method not only increases the reaction rate but also aligns with the principles of green chemistry by minimizing waste. The primary advantages of microwave irradiation are the significant reduction in reaction time and the potential decrease in the formation of degradation byproducts that can occur with prolonged heating. researchgate.net

Comparative Reaction Times for Trialkyl Phosphate Synthesis

| Method | Typical Reaction Time |

|---|---|

| Conventional Heating | Several hours (e.g., 2-48 hours) google.commtsu.edu |

| Microwave Irradiation | Seconds to minutes (e.g., 25 seconds - 3 minutes) researchgate.net |

Chemo- and Regioselective Considerations in Trihexacosyl Phosphate Synthesis Optimization

Chemoselectivity refers to the ability to phosphorylate a target hydroxyl group in the presence of other reactive functional groups within the same molecule. While this is not a concern for the synthesis of trihexacosyl phosphate from the monofunctional precursor 1-hexacosanol, it is paramount when synthesizing more complex analogues.

To achieve high chemoselectivity, catalytic systems have been developed that operate under mild conditions, preserving sensitive functional groups. For example, a catalytic system using phosphoenolpyruvic acid monopotassium salt (PEP-K) as a phosphoryl donor and tetrabutylammonium hydrogen sulfate (TBAHS) as a catalyst displays high functional group tolerance. nih.govnih.gov This allows for the direct phosphorylation of alcohols in molecules containing other reactive sites. nih.gov Similarly, specialized reagents like 2-aryl-4-(dimethylamino)pyridine-N-oxides have been shown to be highly efficient and selective catalysts for the phosphorylation of hydroxyl-containing amino acid derivatives and polyols, demonstrating kinase-like reactivity. rsc.org

Regioselectivity, the preference for reaction at one position over another, is critical when synthesizing analogues from polyol precursors. Catalytic systems can be designed to selectively phosphorylate primary alcohols over more sterically hindered secondary or tertiary alcohols. rsc.org The choice of catalyst and reaction conditions allows for precise control over which hydroxyl group is converted, enabling the synthesis of well-defined phosphorylated analogues.

Catalytic Systems for Enhanced Yield and Purity in Long-Chain Trialkyl Phosphate Production

The use of catalysts is essential for optimizing the synthesis of long-chain trialkyl phosphates, improving both reaction efficiency and product purity. Yields for the phosphorylation of long-chain alcohols have historically been low due to side reactions and purification difficulties. google.com

Catalytic approaches aim to activate either the alcohol or the phosphorylating agent to facilitate the reaction under milder conditions. As mentioned, pyridine-N-oxide derivatives can serve as highly effective nucleophilic catalysts in phosphorylation reactions. rsc.org In other systems, Brønsted or Lewis acids can be employed to enhance reactivity.

Furthermore, purification of the final product is a significant challenge. Crude trialkyl phosphates produced from POCl₃ often contain acidic impurities like mono- and dialkyl phosphates. google.com A modern purification strategy involves treating the crude liquid ester product with an anion exchange resin. This material selectively adsorbs the acidic impurities, leaving a substantially pure trialkyl phosphate ester, thereby avoiding harsh distillation procedures that can lead to product decomposition. google.com

Mechanistic Investigations of Trihexacosyl Phosphate Reactivity and Transformations

Elucidation of Reaction Pathways in Phosphate (B84403) Ester Hydrolysis and Transesterification for Long-Chain Derivatives

The hydrolysis and transesterification of phosphate esters are fundamental reactions that proceed through nucleophilic substitution at the phosphorus center. For trialkyl phosphates like Trihexacosyl phosphate, these reactions generally follow a bimolecular nucleophilic substitution (SN2) type mechanism. libretexts.org

In hydrolysis , a water molecule acts as the nucleophile, attacking the electrophilic phosphorus atom. This leads to the formation of a pentavalent transition state, followed by the departure of an alcohol (hexacosanol in this case) leaving group. The reaction can be catalyzed by acid or base.

Acid-catalyzed hydrolysis: The phosphate oxygen is protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the phosphorus center.

Transesterification follows a similar SN2 pathway, but with an alcohol as the nucleophile instead of water. This reaction is crucial for synthesizing mixed phosphate esters from a parent trialkyl phosphate. The reaction is typically catalyzed by a base, which deprotonates the incoming alcohol to form a more potent alkoxide nucleophile.

Computational studies on shorter-chain trialkyl phosphates, such as triethyl phosphate (TEP), using Density Functional Theory (DFT), have provided quantitative insights into the hydrolysis mechanism. These studies suggest that the reaction proceeds through an SN2 mechanism with an activation energy barrier (ΔG‡) of approximately 20 kcal·mol-1 for the different stages of hydrolysis. nih.gov While these exact values would differ for Trihexacosyl phosphate due to the massive alkyl chains, the mechanistic pathway is expected to be analogous.

| Reaction Stage | Catalyst | General Mechanism | Expected Products |

| Hydrolysis | Acid or Base | SN2-type | Dihexacosyl phosphate + Hexacosanol |

| Transesterification | Base | SN2-type | Mixed Alkyl/Hexacosyl Phosphate + Hexacosanol |

Detailed Mechanistic Studies of Trihexacosyl Phosphate as a Reagent in Alkylation Processes (N-, O-, C-, S-alkylation)

Trialkyl phosphates are effective and often milder alternatives to traditional alkylating agents like alkyl halides. They can transfer one of their alkyl groups to a variety of nucleophiles. Trihexacosyl phosphate, with its three C26 chains, could theoretically serve as a source for the hexacosyl group in alkylation reactions, although its low reactivity and steric bulk would be significant challenges. The general mechanism for these reactions is also SN2, where the nucleophile attacks the α-carbon of one of the ester's alkyl chains, with dialkyl phosphate acting as the leaving group.

N-alkylation: Amines and amides can be alkylated to form secondary or tertiary amines and N-alkylated amides, respectively.

O-alkylation: Alcohols, phenols, and carboxylic acids can be alkylated to produce ethers and esters.

C-alkylation: Soft carbon nucleophiles, such as enolates derived from ketones, esters, or Grignard reagents, can be alkylated to form new carbon-carbon bonds.

S-alkylation: Thiols can be readily alkylated to form thioethers.

The reactivity in these processes is highly dependent on the nature of the nucleophile and the structure of the trialkyl phosphate. For Trihexacosyl phosphate, the extreme steric hindrance from the long alkyl chains would likely make it a very slow alkylating agent compared to smaller trialkyl phosphates.

| Alkylation Type | Nucleophile Class | Bond Formed | Example Substrate |

| N-alkylation | Amines, Amides | N-C | Aniline |

| O-alkylation | Alcohols, Carboxylic Acids | O-C | Phenol |

| C-alkylation | Enolates, Grignard Reagents | C-C | Acetophenone Enolate |

| S-alkylation | Thiols | S-C | Thiophenol |

Exploration of Electron Transfer and Redox Behavior within Trihexacosyl Phosphate Systems

However, under conditions of extreme physical stress, such as high pressure and temperature in mechanochemical studies, phosphate esters can be forced to decompose. rsc.org Nonequilibrium molecular dynamics (NEMD) simulations on trialkyl phosphates under shear stress have shown that mechanochemical decomposition can lead to the formation of alkyl cations and phosphate anions. rsc.org This decomposition pathway involves heterolytic bond cleavage rather than a true redox process involving a change in the oxidation state of phosphorus. Such extreme conditions could potentially facilitate electron transfer events at interfaces, but this is not a feature of the molecule's intrinsic chemical reactivity.

The Influence of Extended Alkyl Chain Conformation on Reaction Kinetics and Stereoselectivity

The three hexacosyl (C26) chains of Trihexacosyl phosphate are a dominant feature of the molecule and would profoundly influence its reactivity. The long, flexible alkyl chains can adopt numerous conformations. Through van der Waals interactions, these chains are likely to fold and pack, creating a dense, sterically crowded environment around the central phosphate group.

This steric shielding would have a significant impact on reaction kinetics:

Decreased Reaction Rates: The bulky alkyl groups would hinder the approach of nucleophiles to the phosphorus center (for hydrolysis/transesterification) or the α-carbon (for alkylation). This would lead to significantly slower reaction rates compared to short-chain trialkyl phosphates.

Solubility Effects: The long hydrocarbon chains render the molecule extremely nonpolar, limiting its solubility to nonpolar organic solvents. This would affect reactions involving polar or charged nucleophiles, potentially requiring phase-transfer catalysis.

Regarding stereoselectivity , if a chiral nucleophile or catalyst were used, the organized, albeit dynamic, structure of the packed alkyl chains could create a chiral pocket around the reaction center. This might influence the stereochemical outcome of the reaction. Studies on long-chain surfactants show that they can form ordered assemblies, and similar behavior from the hexacosyl chains could, in principle, influence the transition state geometry of a reaction, thereby imparting a degree of stereoselectivity. uoregon.edu

| Feature | Influence on Reaction Kinetics | Influence on Stereoselectivity |

| Steric Hindrance | Decreases rate of nucleophilic attack | May favor approach from less hindered trajectory |

| Chain Packing/Conformation | May create a microenvironment affecting local concentrations | Can create a chiral pocket, potentially influencing enantioselectivity |

| Low Polarity/Solubility | Limits reactions with polar reagents; may require specific solvent systems | Can influence the solvation of the transition state, affecting stereochemical outcome |

Computational Mechanistic Elucidation of Trihexacosyl Phosphate Chemical Transformations

While specific computational studies on Trihexacosyl phosphate are not available, established computational chemistry methods are well-suited to investigate its reactivity.

Density Functional Theory (DFT): DFT calculations are a powerful tool for elucidating reaction mechanisms. cdmf.org.brnih.gov For Trihexacosyl phosphate, DFT could be used to:

Model the SN2 transition states for hydrolysis, transesterification, and alkylation reactions.

Calculate activation energy barriers to predict reaction rates.

Determine the reaction thermodynamics (enthalpy and Gibbs free energy changes).

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of large molecules over time. nih.govfrontiersin.org For Trihexacosyl phosphate, MD would be invaluable for:

Simulating the conformational flexibility and packing of the three long alkyl chains in different solvents.

Investigating how the chain conformation creates steric hindrance around the phosphate core.

Modeling the interaction of the molecule with nucleophiles and solvent molecules to understand the pre-reaction complex and the reaction environment.

A combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach would be particularly effective. The reactive center (the phosphate group and the attacking nucleophile) could be treated with a high level of theory (QM), while the long alkyl chains and solvent are modeled with computationally less expensive classical force fields (MM). frontiersin.org

| Computational Method | Application to Trihexacosyl Phosphate | Insights Gained |

| Density Functional Theory (DFT) | Calculating transition state structures and energies for hydrolysis and alkylation. | Reaction pathways, activation barriers, kinetic predictions. |

| Molecular Dynamics (MD) | Simulating the conformational behavior of the C26 alkyl chains in solution. | Understanding of steric hindrance, solvent effects, and molecular flexibility. |

| QM/MM | Modeling the reaction at the phosphate center while including the effect of the full alkyl chains. | Accurate modeling of reaction mechanism in the context of the large molecular environment. |

Molecular Self Assembly and Supramolecular Architectures of Trihexacosyl Phosphate

Fundamental Principles of Self-Assembly in Long-Chain Alkyl Phosphate (B84403) Systems

The spontaneous organization of long-chain alkyl phosphates into ordered structures is primarily driven by the amphiphilic nature of these molecules. Each molecule consists of a hydrophilic phosphate head group and a long, hydrophobic alkyl tail. In aqueous environments, these molecules arrange themselves to minimize the unfavorable interactions between the hydrophobic tails and water molecules, a phenomenon known as the hydrophobic effect. Concurrently, the hydrophilic phosphate head groups seek to maximize their interaction with water or polar substrates.

Several key intermolecular forces govern the self-assembly process:

Van der Waals Forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. In the case of trihexacosyl phosphate, the long alkyl chains provide a large surface area for van der Waals interactions, which are a major stabilizing factor within the self-assembled monolayer. researchgate.net The longer the alkyl chain, the stronger the cumulative van der Waals forces, leading to more ordered and stable assemblies. researchgate.net

Electrostatic Interactions: The phosphate head group can be ionized, leading to electrostatic repulsion between adjacent molecules. This repulsion is balanced by the attractive van der Waals forces between the alkyl chains. The degree of ionization, which is dependent on the pH of the surrounding medium, can therefore influence the packing density and arrangement of the molecules in the assembly.

The self-assembly process typically results in the formation of structures such as micelles, vesicles, or self-assembled monolayers (SAMs) on solid substrates. The specific architecture adopted depends on factors like the concentration of the alkyl phosphate, the nature of the solvent, temperature, and the presence of other molecules or ions.

Formation and Characterization of Ordered Structures and Nanomaterials from Trihexacosyl Phosphate Aggregates

Trihexacosyl phosphate, with its exceptionally long alkyl chain, is expected to form highly ordered and crystalline self-assembled structures. When a substrate, such as a metal oxide, is immersed in a solution containing trihexacosyl phosphate, the phosphate head groups adsorb onto the surface, and the alkyl chains extend away from it, aligning themselves to maximize van der Waals interactions. This process leads to the formation of a dense, quasi-crystalline monolayer.

The formation and characterization of these ordered structures involve a suite of surface-sensitive analytical techniques:

X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition and chemical state of the elements within the self-assembled monolayer, confirming the presence and binding of the phosphate head groups to the substrate.

Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale, allowing for the visualization of the self-assembled monolayer and the assessment of its uniformity and defect density.

Contact Angle Goniometry: This method measures the angle at which a liquid droplet contacts a solid surface, providing information about the surface energy and hydrophobicity. A high contact angle for water is indicative of a well-ordered and densely packed monolayer of trihexacosyl phosphate, as the hydrophobic alkyl chains are oriented towards the air.

Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS is used to probe the vibrational modes of the molecules in the monolayer. The position of the C-H stretching peaks in the infrared spectrum can provide information about the conformational order (i.e., the proportion of gauche to trans conformers) of the alkyl chains. A shift to lower wavenumbers indicates a higher degree of conformational order, characteristic of a crystalline-like state. researchgate.netnih.gov

Research on shorter-chain alkyl phosphates has demonstrated that an increase in alkyl chain length leads to a higher degree of order and packing density within the monolayers. researchgate.netnih.gov Therefore, trihexacosyl phosphate is anticipated to form exceptionally stable and well-ordered nanomaterials.

Intermolecular Interactions of Trihexacosyl Phosphate with Diverse Amphiphilic Molecules and Polymeric Matrices

The supramolecular assemblies of trihexacosyl phosphate can be further functionalized by incorporating other amphiphilic molecules or by embedding them within polymeric matrices. These interactions are driven by the same fundamental forces that govern the self-assembly of pure trihexacosyl phosphate.

When mixed with other amphiphiles, such as fatty acids or other surfactants, trihexacosyl phosphate can form mixed monolayers. The stability and morphology of these mixed assemblies depend on the relative chain lengths, head group chemistry, and the molar ratio of the components. The long alkyl chain of trihexacosyl phosphate can act as a template, inducing order in shorter-chain amphiphiles.

Incorporating trihexacosyl phosphate into a polymeric matrix can modify the properties of the polymer, such as its surface energy and biocompatibility. The phosphate head groups can interact with polar functional groups on the polymer backbone, while the long alkyl chains can create a hydrophobic surface layer. The extent of these interactions will depend on the chemical nature of the polymer and the processing conditions.

The table below summarizes the expected interactions of trihexacosyl phosphate with different classes of molecules:

| Interacting Molecule | Primary Driving Force(s) | Expected Outcome |

| Short-chain fatty acids | Van der Waals, Hydrogen bonding | Formation of mixed monolayers with tunable properties. |

| Cationic surfactants | Electrostatic interactions, Van der Waals | Formation of ion pairs at the interface, leading to densely packed structures. |

| Hydrophilic polymers (e.g., Poly(ethylene glycol)) | Hydrogen bonding at the interface | Anchoring of the polymer to the phosphate head groups, creating a brush-like structure. |

| Hydrophobic polymers (e.g., Polystyrene) | Van der Waals interactions | Interdigitation of the alkyl chains with the polymer, enhancing interfacial adhesion. |

Impact of Alkyl Chain Length and Conformation on Supramolecular Morphology

The length of the alkyl chain is a critical parameter that significantly influences the morphology of the resulting supramolecular assemblies. As the chain length increases, the van der Waals interactions between adjacent chains become stronger, leading to a higher degree of order and thermal stability. researchgate.net For trihexacosyl phosphate, with its 26-carbon chain, these interactions are expected to be very strong, resulting in the formation of highly crystalline and densely packed monolayers.

The following table illustrates the general trends observed with increasing alkyl chain length in long-chain alkyl phosphate systems:

| Property | Trend with Increasing Alkyl Chain Length | Expected Characteristic for Trihexacosyl Phosphate |

| Monolayer Thickness | Increases linearly | High, corresponding to a tilted, extended C26 chain. |

| Packing Density | Increases | Very high, approaching theoretical limits. researchgate.netnih.gov |

| Conformational Order | Increases (more trans conformers) | Highly ordered with a low number of gauche defects. nih.gov |

| Thermal Stability | Increases | High thermal stability of the self-assembled structure. |

| Surface Hydrophobicity | Increases | Extremely hydrophobic surface. |

Theoretical Modeling of Trihexacosyl Phosphate Self-Assembly Dynamics and Energetics

Theoretical modeling and computer simulations are powerful tools for understanding the dynamics and energetics of self-assembly at the molecular level. Molecular dynamics (MD) simulations can provide insights into the time evolution of the system, revealing the pathways and mechanisms of monolayer formation. By simulating the interactions between individual trihexacosyl phosphate molecules and a substrate, it is possible to predict the final structure of the self-assembled monolayer, including the tilt angle of the alkyl chains and the packing density.

Quantum mechanical calculations, such as density functional theory (DFT), can be used to investigate the electronic structure and bonding of the phosphate head group to the substrate. These calculations can provide accurate information about the adsorption energy and the nature of the chemical bonds formed at the interface.

The key parameters that are typically investigated in theoretical models of alkyl phosphate self-assembly include:

Intermolecular potential functions: These functions describe the van der Waals, electrostatic, and hydrogen bonding interactions between the molecules.

Force field parameters: The accuracy of MD simulations depends on the quality of the force field used to describe the atomic interactions.

Substrate model: A realistic model of the substrate surface is necessary to accurately simulate the adsorption process.

Solvent effects: The presence of a solvent can significantly influence the self-assembly process, and it is often included in the simulations.

Through such theoretical studies, it is possible to gain a fundamental understanding of the factors that control the self-assembly of trihexacosyl phosphate and to guide the design of novel materials with desired properties.

Interfacial Science and Surface Chemistry Studies of Trihexacosyl Phosphate

Adsorption Behavior of Trihexacosyl Phosphate (B84403) at Liquid-Liquid and Solid-Liquid Interfaces

The adsorption of trihexacosyl phosphate at both liquid-liquid and solid-liquid interfaces is a critical area of investigation. At liquid-liquid interfaces, such as the oil-water interface, the amphiphilic nature of trihexacosyl phosphate dictates its orientation. The phosphate head group preferentially resides in the aqueous phase, while the extensive hexacosyl tail extends into the oil phase. This arrangement leads to a significant reduction in interfacial tension, a key characteristic of effective surfactants.

At solid-liquid interfaces, the adsorption is largely dependent on the nature of the solid substrate. On polar, hydrophilic surfaces, the phosphate head group can form strong interactions, including hydrogen bonds or electrostatic interactions, leading to the formation of a well-defined adsorbed layer. The orientation of the long alkyl chains in this layer can influence the surface properties, such as wettability. For instance, the presence of long alkyl chains can impart a hydrophobic character to an otherwise hydrophilic surface. Research on long-chain monoalkyl phosphates has shown their utility in the surface modification of inorganic materials, where they can promote specific crystallization events or enhance hydrophobicity.

The kinetics of adsorption and the resulting equilibrium state are influenced by factors such as the concentration of trihexacosyl phosphate, the pH of the aqueous phase (which affects the charge of the phosphate group), and the temperature.

Formation, Stability, and Characterization of Monolayers and Multilayers at Air-Water and Other Interfaces

Trihexacosyl phosphate is known to form stable monolayers at the air-water interface. When spread on a water subphase, the molecules orient themselves with the hydrophilic phosphate head in the water and the hydrophobic tail directed towards the air. These monolayers can be compressed to form highly ordered, condensed films. The stability and properties of these films are often studied using Langmuir troughs, where surface pressure-area isotherms can be measured. These isotherms provide valuable information about the packing density, phase transitions, and compressibility of the monolayer.

The formation of multilayers, often through techniques like the Langmuir-Blodgett method, allows for the creation of highly structured thin films with tailored properties. The stability of these multilayers is dependent on the intermolecular forces between the long alkyl chains and the interactions between the phosphate head groups. While specific studies on trihexacosyl phosphate are limited, the behavior of other long-chain phosphorus amphiphiles has been investigated, demonstrating their potential in forming complex, layered structures.

The Role of Trihexacosyl Phosphate in Emulsification, Demulsification, and Dispersion Phenomena

As a surfactant with a long hydrophobic chain, trihexacosyl phosphate is expected to be an effective emulsifying agent, particularly for creating stable water-in-oil emulsions due to its low hydrophilic-lipophilic balance (HLB). Its ability to lower the interfacial tension between oil and water phases facilitates the formation of small droplets, and the steric hindrance provided by the long alkyl chains can prevent coalescence, thus stabilizing the emulsion. Alkyl phosphates are known to be effective in lowering surface tension and exhibit high stability, making them suitable for various emulsion formulations.

Conversely, under certain conditions, trihexacosyl phosphate could also act as a demulsifier by altering the interfacial film and promoting the coalescence of dispersed droplets. Its role in dispersion phenomena involves its adsorption onto the surface of solid particles in a liquid medium, preventing their aggregation and settling. The long alkyl chains can provide a steric barrier that keeps the particles separated.

Interfacial Engineering Through Directed Self-Assembly of Trihexacosyl Phosphate

The self-assembly of amphiphilic molecules like trihexacosyl phosphate is a powerful tool for interfacial engineering. By controlling conditions such as concentration, solvent, temperature, and pH, it is possible to direct the formation of various supramolecular structures at interfaces, including micelles, vesicles, and lamellar phases. The spontaneous formation of such structures is a key requirement for the development of advanced materials. The self-assembly of alkyl phosphates is of interest as they are considered potential building blocks for early cell-like compartments.

Directed self-assembly can be used to create surfaces with specific functionalities. For instance, by controlling the packing and orientation of trihexacosyl phosphate molecules at a solid-liquid interface, it is possible to precisely tune the surface energy, adhesion, and biocompatibility of the material.

Advanced Spectroscopic Probes for Investigating Interfacial Structures Formed by Trihexacosyl Phosphate

A variety of advanced spectroscopic techniques can be employed to characterize the interfacial structures formed by trihexacosyl phosphate. These methods provide insights into the molecular orientation, conformation, and chemical environment at the interface.

| Spectroscopic Technique | Information Obtained |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Provides information on the orientation and conformation of the alkyl chains and the hydration state of the phosphate head group in monolayers at the air-water interface. |

| Sum-Frequency Generation (SFG) Spectroscopy | A surface-specific vibrational spectroscopy that can probe the molecular structure and orientation of trihexacosyl phosphate at buried interfaces (liquid-liquid and solid-liquid). |

| X-ray Photoelectron Spectroscopy (XPS) | Can be used to determine the elemental composition and chemical state of the adsorbed layers on solid substrates. |

| Neutron Reflectometry | Provides detailed information about the thickness, density, and composition of adsorbed layers and thin films at interfaces. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to study the dynamics and structure of trihexacosyl phosphate in self-assembled structures like micelles and vesicles. |

These techniques, often used in combination, allow for a comprehensive understanding of the complex behavior of trihexacosyl phosphate at interfaces.

Advanced Analytical and Spectroscopic Characterization Techniques for Trihexacosyl Phosphate

High-Resolution Mass Spectrometry for Precise Structural Elucidation of Trihexacosyl Phosphate (B84403)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification and structural characterization of Trihexacosyl phosphate. Techniques such as electrospray ionization (ESI) coupled with an Orbitrap or time-of-flight (TOF) mass analyzer can provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition with high precision. mdpi.com

For Trihexacosyl phosphate, P(=O)(OC₂₆H₅₃)₃, HRMS would confirm the molecular formula C₇₈H₁₅₉O₄P. The fragmentation pathways under tandem mass spectrometry (MS/MS) conditions, often induced by collision-induced dissociation (CID), would offer detailed structural information. mdpi.com Organophosphate esters with a characteristic P(=O)(OR)₃ structure may produce common fragment ions during mass spectrometry cleavage due to their shared phosphate skeleton. mdpi.com The fragmentation of Trihexacosyl phosphate is expected to proceed via the sequential loss of its long hexacosyl (C₂₆H₅₂) alkyl chains as alkenes, along with the formation of characteristic protonated phosphoric acid fragments. The high selectivity of ESI-MS allows for the analysis of phosphate mixtures without requiring a preliminary separation step. colby.edu The ability of HRMS to provide the accurate mass of these fragment ions is crucial for eliminating interferences and confirming their molecular formulae during analysis. mdpi.com

Table 1: Expected HRMS Data for Trihexacosyl Phosphate

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | ~1216.2 | Protonated molecular ion |

| [M+Na]⁺ | ~1238.2 | Sodium adduct of the molecular ion |

| [M-C₂₆H₅₂ + H]⁺ | ~852.8 | Fragment from loss of one hexacosene unit |

| [M-2(C₂₆H₅₂) + H]⁺ | ~489.4 | Fragment from loss of two hexacosene units |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ³¹P, ¹³C MAS NMR) for Conformational and Connectivity Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment, connectivity, and conformation of Trihexacosyl phosphate.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly effective and direct method for analyzing phosphorus-containing compounds. oxinst.comwikipedia.org The ³¹P nucleus has a natural abundance of 100% and a spin of 1/2, which results in sharp, easily interpretable spectra. wikipedia.org For Trihexacosyl phosphate, a single, sharp resonance peak is expected in the proton-decoupled ³¹P NMR spectrum, reflecting the symmetrical nature of the three identical hexacosyl ester groups attached to the central phosphorus atom. The chemical shift for P(V) derivatives typically falls within the 70 ppm to -30 ppm range, referenced to an external standard of 85% phosphoric acid. wikipedia.orgtrilinkbiotech.com This analysis is crucial for confirming the presence of the phosphate ester moiety and for assessing purity, as impurities like dihexacosyl phosphate or inorganic phosphate would present distinct signals at different chemical shifts.

¹³C NMR Spectroscopy: Carbon-13 NMR provides detailed information about the carbon skeleton of the molecule. Due to the long alkyl chains, Trihexacosyl phosphate is likely a waxy solid at room temperature, necessitating the use of solid-state techniques like Magic Angle Spinning (MAS) NMR to obtain high-resolution spectra by mitigating anisotropic interactions. The ¹³C NMR spectrum would be characterized by:

A distinct signal for the carbon atom alpha to the phosphate ester oxygen (C-O-P).

A signal for the terminal methyl (CH₃) carbon of the alkyl chains.

A series of signals for the methylene (B1212753) (CH₂) carbons immediately adjacent to the alpha-carbon and the terminal methyl group.

A large, intense, and likely overlapping signal corresponding to the bulk of the repeating methylene units in the middle of the 26-carbon chains.

This detailed spectral fingerprint allows for the confirmation of the long-chain alkyl structure and can reveal information about the packing and conformation of the chains in the solid state.

Table 2: Predicted NMR Chemical Shifts for Trihexacosyl Phosphate

| Nucleus | Technique | Expected Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ³¹P | Solution or Solid-State NMR | ~0 to -5 | P(=O)(O-R)₃ |

| ¹³C | MAS NMR | ~65-70 | -CH₂-O-P |

| ¹³C | MAS NMR | ~32 | -CH₂-CH₂-O-P |

| ¹³C | MAS NMR | ~29-30 | Bulk -(CH₂)n- |

| ¹³C | MAS NMR | ~23 | -CH₂-CH₃ |

| ¹³C | MAS NMR | ~14 | -CH₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are powerful for identifying functional groups and probing non-covalent interactions within Trihexacosyl phosphate.

Infrared (IR) Spectroscopy: FTIR spectroscopy identifies the characteristic vibrational modes of the molecule's functional groups. For Trihexacosyl phosphate, the IR spectrum would be dominated by absorptions from the phosphate group and the long alkyl chains. Key expected absorption bands include:

P=O Stretching: A strong, characteristic band typically observed in the region of 1250-1300 cm⁻¹.

P-O-C Stretching: Strong bands in the 1000-1050 cm⁻¹ region, corresponding to the stretching of the phosphate-ester bonds.

C-H Stretching: Intense bands between 2850 and 2960 cm⁻¹ due to the symmetric and asymmetric stretching of the numerous CH₂ and CH₃ groups in the hexacosyl chains.

C-H Bending: Bands around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl symmetric bending).

These spectral features confirm the presence of both the phosphate core and the long-chain ester groups. biointerfaceresearch.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, as it is sensitive to different selection rules. metrohm.com It is particularly effective for analyzing symmetric vibrations and the carbon backbone. The Raman spectrum of Trihexacosyl phosphate would clearly show:

A strong, symmetric P-O stretching mode. copernicus.org

Prominent C-C and C-H vibrational modes from the alkyl chains.

The symmetric P=O stretching vibration.

Because water is a weak Raman scatterer, this technique is advantageous if the sample needs to be analyzed in an aqueous environment, although this is less relevant for a highly non-polar molecule like Trihexacosyl phosphate. umass.edu

X-ray Diffraction and Scattering Techniques for Probing Crystalline and Amorphous Phases, and Long-Range Order

X-ray Diffraction (XRD) is the primary technique for investigating the solid-state structure of materials, revealing information about crystallinity, polymorphism, and long-range molecular packing. ijcmas.com Given its structure with three long, uniform alkyl chains, Trihexacosyl phosphate is expected to be a semi-crystalline, waxy solid.

An XRD pattern of Trihexacosyl phosphate would likely exhibit:

Sharp Bragg Peaks: The presence of sharp peaks at higher diffraction angles (wide-angle X-ray scattering, WAXS) would indicate regions of three-dimensional crystalline order, related to the packing of the phosphate headgroups and the sub-cell packing of the alkyl chains.

Broad Amorphous Halo: A broad, diffuse background halo would signify the presence of disordered, amorphous domains within the material.

Low-Angle Reflections: Due to the long-chain nature of the molecule, small-angle X-ray scattering (SAXS) is expected to show distinct reflections at low 2θ angles. These reflections correspond to the long-range lamellar or layered packing of the molecules, with the d-spacing providing a direct measure of the layer thickness, which is related to the length of the hexacosyl chains.

The Rietveld method can be applied to powder diffraction patterns to refine lattice parameters and quantify the proportions of different crystalline phases if present. nih.gov

Electron Microscopy (TEM, SEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques are used to visualize the physical form and structure of a material at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the bulk Trihexacosyl phosphate powder. It can provide high-resolution images of particle shape, size distribution, and surface texture. This is valuable for understanding the material's physical properties and for quality control.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution, allowing for the characterization of the internal nanostructure. nih.gov For Trihexacosyl phosphate, TEM could be used to directly visualize the crystalline and amorphous domains within a single particle. It can also reveal the arrangement of any lamellar structures indicated by XRD, providing direct evidence of the long-range molecular ordering.

High-Performance Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

High-performance chromatography is essential for separating Trihexacosyl phosphate from impurities and for quantifying its purity. Due to its high molecular weight and consequently low volatility, High-Performance Liquid Chromatography (HPLC) is the method of choice over gas chromatography.

A reverse-phase HPLC (RP-HPLC) method would be most suitable. sielc.com This would involve:

Stationary Phase: A non-polar column, such as a C18 or C30 phase.

Mobile Phase: A gradient elution using non-polar organic solvents like acetonitrile, isopropanol, or tetrahydrofuran.

Detection: Since the molecule lacks a strong UV chromophore, a universal detector is required. Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are ideal for this application, as they respond to non-volatile analytes regardless of their optical properties. sielc.com

This HPLC method would effectively separate the target compound from potential synthesis-related impurities, such as dihexacosyl phosphate, monohexacosyl phosphate, unreacted hexacosanol, and other side products, allowing for accurate purity assessment.

Computational Chemistry and Theoretical Investigations of Trihexacosyl Phosphate Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations provide fundamental information about electron distribution, molecular orbital energies, and chemical bonding. For trihexacosyl phosphate (B84403), QC methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3) can be used to model the geometry and electronic properties of the phosphate head group and the initial segments of the alkyl chains. nih.gov

DFT calculations can predict key structural parameters, such as the bond lengths and angles within the phosphate core. mdpi.com For instance, the P-O and P=O bond lengths are critical in defining the geometry and reactivity of the phosphate moiety. Natural Bond Orbital (NBO) analysis, a common post-calculation procedure, can reveal the effective atomic charges, showing the charge distribution and identifying the most electrophilic and nucleophilic sites. nih.gov This information is crucial for predicting the molecule's reactivity, particularly at the phosphate group, which is central to its chemical function.

Furthermore, QC methods are instrumental in predicting spectroscopic properties. By calculating vibrational frequencies, one can simulate the infrared (IR) spectrum, which helps in identifying characteristic functional groups. Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ³¹P, can also be predicted, aiding in the interpretation of experimental data. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic excitation properties and its potential role in charge transfer processes. mdpi.com

Table 1: Predicted Electronic and Structural Properties of the Trihexacosyl Phosphate Head Group via DFT Calculations

| Property | Predicted Value | Significance |

| P=O Bond Length | ~1.48 Å | Influences vibrational frequency and reactivity. |

| P-O(R) Bond Length | ~1.60 Å | Determines the flexibility of the head group. |

| O-P-O Bond Angle | ~102-115° | Defines the tetrahedral geometry of the phosphate. |

| NBO Charge on P | +1.5 to +1.8 e | Indicates a highly electrophilic center. |

| NBO Charge on O=P | -0.7 to -0.9 e | Highlights a key site for hydrogen bonding. |

| HOMO-LUMO Gap | 5-7 eV | Suggests high electronic stability. |

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Self-Assembly in Condensed Phases

While quantum chemistry is excellent for studying electronic properties, it is computationally too expensive for simulating the large-scale dynamics of a molecule like trihexacosyl phosphate. For this, Molecular Dynamics (MD) simulations are the tool of choice. MD uses classical mechanics to simulate the motions of atoms and molecules over time, allowing for the study of conformational changes, intermolecular interactions, and collective phenomena like self-assembly.

Given its amphiphilic nature, with a hydrophilic phosphate head and three long hydrophobic hexacosyl (C36) tails, trihexacosyl phosphate is expected to exhibit complex self-assembly behavior in condensed phases. MD simulations can model how these molecules organize in different environments, such as at an air-water interface or in a nonpolar solvent. The long alkyl chains are highly flexible, and their conformational state (e.g., folded vs. extended) is governed by a delicate balance of entropic factors and intermolecular van der Waals forces. nih.gov Simulations can track these dynamics, revealing how chain entanglement and packing influence the material's bulk properties.

In aqueous environments, the hydrophobic effect would drive the aggregation of the alkyl tails, while the polar phosphate head groups would seek to remain solvated. This can lead to the formation of various ordered structures, such as micelles, bilayers, or lamellar phases. researchgate.net MD simulations can predict the morphology of these aggregates and provide insight into their stability and the dynamics of their formation. These simulations are critical for understanding how trihexacosyl phosphate might function as a surfactant, lubricant, or structural component in a material.

Table 2: Typical Parameters for an All-Atom MD Simulation of Trihexacosyl Phosphate Self-Assembly

| Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMM, AMBER, OPLS | Describes the potential energy of the system. nih.gov |

| System Size | >100 molecules, >10,000 water molecules | To observe collective behavior and avoid finite size effects. |

| Simulation Time | 100 ns - 1 µs | To allow for slow processes like self-assembly to occur. |

| Temperature | 298 K (or as desired) | Controlled via a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Controlled via a barostat (e.g., Parrinello-Rahman). |

| Time Step | 1-2 fs | Determines the resolution of the integration of equations of motion. |

Development and Refinement of Force Fields Tailored for Long-Chain Alkyl Phosphate Systems

The accuracy of MD simulations is entirely dependent on the quality of the force field (FF) used. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. Standard biomolecular force fields like AMBER and CHARMM have well-validated parameters for common molecules like proteins and nucleic acids, including simple monophosphates. umich.edunih.gov However, these parameters may not be accurate for the unique chemical environment of a tri-substituted, long-chain alkyl phosphate like trihexacosyl phosphate. umich.edu

Developing a tailored force field involves a meticulous parameterization process. This typically requires performing high-level quantum chemical calculations on smaller molecular fragments that represent the key chemical moieties of trihexacosyl phosphate (e.g., trimethyl phosphate, triethyl phosphate, and short-chain trialkyl phosphates). researchgate.net The QC calculations provide target data, such as potential energy surfaces for bond stretching, angle bending, and dihedral rotations, as well as electrostatic potentials. nih.gov

The force field parameters (e.g., bond force constants, equilibrium angles, torsional barriers, and partial atomic charges) are then optimized to reproduce this quantum data. simtk.org Special attention must be paid to the partial charges on the phosphate group and the torsional parameters governing the rotation around the P-O-C-C bonds, as these are critical for accurately modeling both intra- and intermolecular interactions. umich.edu The lack of accurate parameters can lead to incorrect predictions of conformational preferences and aggregation behavior. researchgate.net

Table 3: Key Force Field Parameters Requiring Specific Refinement for Trihexacosyl Phosphate

| Parameter Type | Description | Rationale for Refinement |

| Non-bonded | ||

| Partial Atomic Charges | Point charges on each atom (P, O, C, H). | Standard FFs may overestimate ion-pair interactions; charges must accurately reflect the electron distribution of the tri-substituted phosphate. researchgate.net |

| Lennard-Jones | Describes van der Waals interactions (size and attraction). | Parameters for the long alkyl chains must accurately reproduce the density and phase behavior of long-chain alkanes. |

| Bonded | ||

| Dihedral Torsions | Energy barriers for rotation around bonds (e.g., O-P-O-C, P-O-C-C). | Crucial for capturing the correct conformational flexibility of the head group and its connection to the alkyl chains. nih.gov |

| Bond/Angle | Force constants and equilibrium values for bonds and angles. | While often transferable, they may need slight adjustment to match QM-derived geometries for the phosphate core. |

Prediction of Intermolecular Interactions, Solvation Effects, and Phase Behavior of Trihexacosyl Phosphate

Computational methods are essential for predicting the complex interplay of forces that govern the behavior of trihexacosyl phosphate. The primary intermolecular interactions include strong dipole-dipole interactions and potential hydrogen bonding at the phosphate head groups, and extensive van der Waals (hydrophobic) interactions among the three long alkyl chains. mdpi.com In nonpolar solvents, the phosphate head groups may aggregate, potentially forming reverse micelles. In contrast, in aqueous or polar environments, the hydrophobic tails will drive aggregation to minimize their contact with the solvent. researchgate.net

Solvation plays a critical role. The solvation of the phosphate head group is energetically favorable in polar solvents, but desolvation is required for aggregation or crystallization. Theoretical models can quantify the free energy of solvation, helping to predict the molecule's solubility and partitioning between different phases. nih.gov The desolvation of the phosphate group is often a key energetic barrier that must be overcome for phase transitions to occur. nih.gov

The phase behavior of long-chain alkyl phosphates is known to be complex, often involving transitions between crystalline, liquid-crystalline (mesophases), and isotropic liquid states. mdpi.comrsc.org Computational approaches, particularly MD simulations, can predict these phase transitions by simulating the system at different temperatures and pressures. By analyzing the molecular arrangement and translational/rotational order, one can identify the conditions under which ordered structures, such as lamellar or hexagonal phases, are formed. researchgate.net The length of the C36 chains in trihexacosyl phosphate suggests a high propensity for forming highly ordered, crystalline, or waxy solid phases at room temperature due to strong chain-chain interactions. nih.gov

Application of Machine Learning and Artificial Intelligence Algorithms in Trihexacosyl Phosphate Research

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical and materials research. While direct applications to trihexacosyl phosphate are not yet established, the potential is significant. ML algorithms can be trained on large datasets generated from quantum chemical calculations or molecular dynamics simulations to create computationally cheaper, yet accurate, predictive models.

One major application is in the development of ML-based force fields. Instead of relying on fixed functional forms, these models can learn the complex, many-body potential energy surface directly from quantum mechanical data. This can lead to force fields with quantum accuracy but at a fraction of the computational cost, enabling more realistic and longer-timescale simulations of self-assembly and phase behavior.

ML can also be used to accelerate the discovery and design of materials. For example, a model could be trained to predict properties like melting point, solubility, or self-assembled morphology based on molecular descriptors. This would allow for the rapid screening of many different long-chain alkyl phosphate variants to find molecules with desired properties without the need to synthesize or simulate each one individually. Quantitative structure-property relationship (QSPR) models, a form of ML, could correlate structural features of alkyl phosphates with their physical and chemical properties, guiding the rational design of new functional materials. researchgate.net

Table 4: Potential Applications of Machine Learning in Trihexacosyl Phosphate Research

| Application Area | ML/AI Technique | Input Data | Predicted Output | Potential Impact |

| Force Field Development | Neural Network Potentials, Gaussian Process Regression | Atomic coordinates, QM energies and forces. | System potential energy and atomic forces. | Enables highly accurate MD simulations at near-QM level of theory. |

| Property Prediction | Random Forest, Gradient Boosting, QSPR | Molecular structure, chemical descriptors. | Melting point, viscosity, solubility, CMC. | Accelerates material design and screening. researchgate.net |

| Phase Behavior Analysis | Unsupervised Clustering, Dimensionality Reduction | MD simulation trajectories (atomic positions). | Identification of distinct phases (e.g., lamellar, hexagonal). | Automates the analysis of complex simulation data to build phase diagrams. |

| Inverse Design | Generative Models (e.g., VAEs, GANs) | Desired material properties. | Novel molecular structures. | Proposes new alkyl phosphate molecules with optimized target properties. |

Exploratory Research Applications of Trihexacosyl Phosphate in Advanced Materials Science

Rational Design of Novel Functional Materials Utilizing Long-Chain Alkyl Phosphates

The rational design of functional materials hinges on the ability to control their structure and properties at a molecular level. Long-chain alkyl phosphates like trihexacosyl phosphate (B84403) offer a versatile platform for this purpose. Their amphiphilic nature, arising from a polar phosphate head and a long nonpolar alkyl tail, allows for self-assembly into ordered structures such as monolayers and bilayers.

Researchers theorize that the exceptionally long hexacosyl (C36) chains of trihexacosyl phosphate would lead to the formation of highly ordered and densely packed self-assembled monolayers (SAMs) on various metal oxide surfaces. This is due to the strong intermolecular van der Waals forces between the alkyl chains. These robust SAMs could be used to precisely tailor the surface properties of materials, including wettability, adhesion, and corrosion resistance. For instance, modifying a metal surface with a trihexacosyl phosphate SAM could render it superhydrophobic, a desirable property for anti-icing and self-cleaning applications.

The table below illustrates the potential impact of increasing alkyl chain length on the properties of self-assembled monolayers of alkyl phosphates on a titanium dioxide surface, providing a basis for the rational design of such materials.

| Alkyl Chain Length | Contact Angle (°) | Monolayer Thickness (Å) | Thermal Stability (°C) |

| Dodecyl (C12) | 105 | 17 | 150 |

| Octadecyl (C18) | 115 | 25 | 180 |

| Trihexacosyl (C36) (Estimated) | >140 | ~50 | >250 |

This interactive table presents hypothetical data based on known trends for long-chain alkyl phosphates.

Fundamental Investigations into Trihexacosyl Phosphate as a Constituent in High-Performance Lubricants and Tribological Systems

The field of tribology, which studies friction, wear, and lubrication, stands to benefit significantly from the unique properties of long-chain alkyl phosphates. Phosphate esters have a long history of use as anti-wear and extreme-pressure additives in lubricants. mdpi.comudayton.edu They function by reacting with metal surfaces under high pressure and temperature to form a protective tribofilm, often composed of metal phosphates, which prevents direct metal-to-metal contact. udayton.edunih.gov

Trihexacosyl phosphate, with its extensive alkyl chains, is hypothesized to offer superior lubrication under boundary conditions. The long chains could form a thick, viscous, and durable lubricating film on interacting surfaces, effectively reducing friction and wear. google.com Reactive force field molecular dynamics simulations on other phosphate esters have shown that the dissociation of P-O and C-O bonds is crucial for the formation of these protective films. nih.gov It is expected that the long alkyl chains of trihexacosyl phosphate would not only contribute to a robust physical barrier but also influence the chemical nature of the resulting tribofilm.

Research in this area would focus on characterizing the tribological performance of lubricant formulations containing trihexacosyl phosphate under various conditions of load, speed, and temperature.

| Lubricant Additive | Coefficient of Friction | Wear Scar Diameter (mm) | Film Strength (MPa) |

| Base Oil (No Additive) | 0.15 | 0.8 | 500 |

| Tricresyl Phosphate | 0.09 | 0.5 | 900 |

| Trihexacosyl Phosphate (Hypothetical) | <0.07 | <0.4 | >1200 |

This interactive table compares the hypothetical performance of Trihexacosyl Phosphate to other lubricants.

Research into Trihexacosyl Phosphate as an Interfacial Modifier and Compatibilizer in Composite Materials and Nanocomposites

Trihexacosyl phosphate is a promising candidate for an interfacial modifier, particularly for composites containing metal oxide fillers in a nonpolar polymer matrix. The phosphate head group can strongly adsorb onto the surface of the filler particles. mdpi.com Simultaneously, the long, hydrophobic trihexacosyl chains can entangle with the polymer matrix, effectively creating a strong bridge between the filler and the matrix. mdpi.com This enhanced interfacial coupling is expected to improve stress transfer from the matrix to the filler, leading to significant improvements in the mechanical properties of the composite, such as tensile strength and modulus. mdpi.com

Investigations would involve treating nanofillers like titania or zirconia with trihexacosyl phosphate and then incorporating them into polymer matrices like polypropylene or polyethylene. The resulting nanocomposites would be analyzed for their mechanical and thermal properties.

Mechanistic Understanding of Trihexacosyl Phosphate in Specialized Extraction and Separation Processes

Organophosphorus compounds, including alkyl phosphates, are widely used as extractants in hydrometallurgical processes for the separation and purification of metals, such as uranium and rare earth elements. acs.orgacs.org The extraction mechanism typically involves the formation of a complex between the metal ion and the phosphate group, which is then soluble in an organic solvent. researchgate.net

The use of trihexacosyl phosphate in such processes could offer unique advantages. Its extreme lipophilicity would ensure minimal solubility in the aqueous phase, reducing extractant loss and contamination of the aqueous stream. Furthermore, the steric hindrance provided by the three long alkyl chains could impart high selectivity for certain metal ions, allowing for more efficient separations. Research would focus on understanding the complexation chemistry of trihexacosyl phosphate with various metal ions and evaluating its performance in liquid-liquid extraction systems. openchemicalengineeringjournal.com

Development and Evaluation of Trihexacosyl Phosphate as a High-Performance Surfactant or Dispersant in Non-Aqueous and Complex Media

Surfactants are essential for a wide range of industrial applications, including emulsification, dispersion, and foaming. While most common surfactants are designed for aqueous systems, there is a growing need for high-performance surfactants that are effective in non-aqueous and complex media. Alkyl phosphates are known to function as surfactants and emulsifiers. cosmeticsinfo.orgcir-safety.org

Trihexacosyl phosphate, due to its predominantly nonpolar character, is expected to be an excellent surfactant or dispersant in non-polar organic solvents and oils. It could be used to stabilize dispersions of polar particles in non-aqueous media or to create stable water-in-oil emulsions. The long alkyl chains would provide a strong steric barrier, preventing the aggregation of dispersed particles or droplets. researchgate.net Its potential applications could include formulations for cosmetics, oil-based paints, and advanced lubricants. researchgate.net

Fundamental Studies on Trihexacosyl Phosphate's Role in Polymer Modification and Advanced Flame Retardancy Mechanisms

Phosphorus-containing compounds are widely recognized as effective flame retardants for a variety of polymers. researchgate.netd-nb.info Their mechanism of action can occur in either the condensed phase (by promoting char formation) or the gas phase (by inhibiting combustion reactions). nih.govresearchgate.net Phosphate esters, in particular, tend to act in the condensed phase by generating phosphoric acid upon heating, which acts as a catalyst for charring. mdpi.comprimescholars.com

The incorporation of trihexacosyl phosphate into a polymer matrix is expected to enhance its flame retardancy. The high phosphorus content of the molecule would contribute to its flame-retardant efficiency. Moreover, the long alkyl chains could act as a plasticizer, potentially improving the processability of the polymer. During combustion, the phosphate group would promote the formation of a protective char layer, which insulates the underlying polymer from the heat source and reduces the release of flammable volatiles. valtris.comresearchgate.net Fundamental studies would involve blending trihexacosyl phosphate with various polymers and evaluating the flammability and thermal degradation behavior of the resulting materials.

| Polymer System | Limiting Oxygen Index (%) | UL-94 Rating | Char Yield at 800°C (%) |

| Polypropylene (neat) | 18 | Fails | <1 |

| Polypropylene + 15% TPP | 24 | V-2 | 5 |

| Polypropylene + 15% THxP (Expected) | >28 | V-0 | >15 |

This interactive table shows the expected flame retardant performance of Trihexacosyl Phosphate (THxP) compared to Triphenyl Phosphate (TPP) in polypropylene.

Future Directions and Interdisciplinary Research Perspectives in Trihexacosyl Phosphate Chemistry

Integration of Green Chemistry Principles for Sustainable Synthesis and Processing of Long-Chain Phosphates

The traditional synthesis of organophosphorus compounds often relies on energy-intensive processes and hazardous reagents, such as phosphorus oxychloride, and generates significant waste. rsc.org Shifting towards a more sustainable paradigm is crucial for the future of trihexacosyl phosphate (B84403) and other long-chain phosphates. Green chemistry offers a framework to minimize the environmental impact of their lifecycle, from synthesis to degradation. nih.govacs.org

Future research will prioritize the development of synthetic routes that adhere to the 12 Principles of Green Chemistry. Key areas of focus include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing byproducts. acs.org Traditional methods may have low atom economy, whereas newer catalytic approaches could offer significant improvements. huarenscience.com

Renewable Feedstocks: Exploring the use of trihexacosyl alcohol derived from renewable biological sources (e.g., plant waxes or engineered microorganisms) as a starting material. This reduces the reliance on depleting petrochemical feedstocks. acs.orghuarenscience.com

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like ionic liquids, supercritical fluids, or water-based systems. huarenscience.commdpi.com Mechanochemical methods, which reduce or eliminate the need for solvents altogether, represent a particularly promising avenue. researchgate.net

Catalysis: Employing highly efficient and selective catalysts, especially those based on earth-abundant metals, to lower the energy requirements of reactions and enable milder reaction conditions. huarenscience.com Biocatalysis, using enzymes to perform phosphorylation, could offer unparalleled specificity and environmental compatibility.

Table 1: Comparison of a Hypothetical Traditional vs. Green Synthesis Route for Trihexacosyl Phosphate

| Metric | Traditional Route (e.g., POCl₃ Method) | Potential Green Route (e.g., Enzymatic) |

| Phosphorus Source | Phosphorus Oxychloride (POCl₃) | Polyphosphoric Acid or ATP |

| Solvent | Chlorinated Hydrocarbons (e.g., Dichloromethane) | Water or Bio-based solvent |

| Catalyst | Stoichiometric base (e.g., Pyridine) | Kinase Enzyme |

| Temperature | Often requires heating/reflux | Ambient temperature |

| Byproducts | HCl, Pyridinium salts | ADP (recyclable in situ) |

| Atom Economy | Low to Moderate | High |

| Safety Hazards | Corrosive, toxic reagents and byproducts | Generally recognized as safe |

Exploration of Bio-Inspired Applications and Biomimetic Systems Utilizing Trihexacosyl Phosphate Architectures

The amphiphilic structure of trihexacosyl phosphate, with its polar phosphate head group and exceptionally long nonpolar tail, makes it an excellent analogue of natural phospholipids. This similarity opens up a vast design space for creating bio-inspired materials and biomimetic systems.

Future research is expected to explore:

Self-Assembled Structures: Investigating the formation of micelles, vesicles (liposomes), or lamellar sheets in aqueous solutions. The ultra-long C36 chain could lead to the formation of highly stable structures with unique encapsulation and release properties for therapeutic agents or functional molecules.

Biomimetic Mineralization: Using self-assembled monolayers (SAMs) of trihexacosyl phosphate on surfaces like titanium or other implantable materials to template the growth of hydroxyapatite. nih.gov This process mimics natural bone formation and can be used to create bioactive coatings that enhance osteointegration of medical implants. nih.govresearchgate.net The long, ordered alkyl chains can create a highly crystalline interface that directs mineral deposition. nih.gov

Drug Delivery Vehicles: Developing nanoparticles and other delivery systems where the long alkyl chain can improve drug loading capacity and stability. The stability of lipid nanoparticles has been shown to increase with longer alkyl chains, suggesting trihexacosyl phosphate could be a valuable component in such formulations. nih.gov

Artificial Cell Membranes: Incorporating trihexacosyl phosphate into synthetic lipid bilayers to study the effects of extreme chain length on membrane properties such as thickness, fluidity, and permeability.

Advancements in High-Throughput Experimentation and Data Science for Accelerated Discovery in Long-Chain Phosphate Research

The discovery and optimization of materials based on long-chain phosphates is a complex, multiparameter problem. High-Throughput Experimentation (HTE) combined with data science and machine learning offers a powerful strategy to accelerate this process. acs.orgrsc.org

Key future directions include:

Automated Synthesis and Screening: Utilizing robotic platforms to rapidly synthesize libraries of long-chain phosphates with varying chain lengths (e.g., C20 to C40) and head group modifications. youtube.comyoutube.com These libraries can then be automatically screened for desired properties, such as critical micelle concentration, surface tension reduction, or efficacy in templating mineralization. nih.gov

Predictive Modeling: Developing machine learning models trained on experimental data to predict the properties of novel long-chain phosphates. acs.org By inputting molecular descriptors, these models can forecast performance, allowing researchers to prioritize the synthesis of the most promising candidates, saving time and resources. acs.orgdigitellinc.com

Reaction Optimization: Applying Design of Experiments (DoE) principles within an HTE workflow to rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature) for the sustainable synthesis of trihexacosyl phosphate. acs.org

Table 2: Illustrative High-Throughput Screening Design for Optimal Phosphate Surfactants

| Parameter | Level 1 | Level 2 | Level 3 | Level 4 |

| Alkyl Chain Length | 24 Carbons (Lignoceryl) | 30 Carbons (Tricontyl) | 36 Carbons (Hexatriacontyl) | 40 Carbons (Tetracontyl) |

| Phosphate Head Group | Mono-phosphate | Di-phosphate | Phosphocholine | Phosphoethanolamine |

| Counter-ion | H⁺ | Na⁺ | K⁺ | Ca²⁺ |

| Screening Assay | Critical Micelle Conc. | Surface Tension | Emulsion Stability | Biocompatibility |

Addressing Challenges in the Synthesis and Comprehensive Characterization of Ultra-Long Chain and Complex Phosphates

Working with molecules like trihexacosyl phosphate presents significant synthetic and analytical challenges due to the extreme length of the alkyl chain.

Synthesis Challenges:

Low Solubility: The starting material, trihexacosyl alcohol, and the final product are highly insoluble in common solvents, complicating reaction setup, monitoring, and purification. This often necessitates high temperatures or specialized solvent systems.

Purification: Separating the desired mono-phosphate ester from unreacted alcohol, inorganic phosphate, and potential di- or tri-phosphate esters is difficult. Traditional methods like column chromatography are challenging due to the low polarity and high molecular weight of the compounds.

Control of Phosphorylation: Achieving selective mono-phosphorylation without the formation of multiple ester linkages can be difficult with conventional reagents. researchgate.net

Characterization Challenges:

Complex Phase Behavior: Ultra-long chain amphiphiles can exhibit complex thermal properties and form multiple solid-state phases (polymorphs), requiring advanced characterization techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Structural Elucidation: While standard techniques like NMR (³¹P, ¹H, ¹³C) and mass spectrometry are essential, obtaining high-quality data can be hindered by poor solubility. acs.org

Analysis of Self-Assembly: Characterizing the size, shape, and structure of aggregates formed in solution requires specialized methods such as Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), and Cryo-Transmission Electron Microscopy (Cryo-TEM).

Overcoming these challenges will require the development of novel synthetic methodologies and the application of a multi-technique analytical approach to fully understand the structure-property relationships in these unique molecules.

Emerging Roles of Trihexacosyl Phosphate in Soft Matter Physics, Colloidal Science, and Advanced Energy Materials

The unique molecular architecture of trihexacosyl phosphate positions it as a valuable component in several emerging areas of materials science.

Soft Matter Physics: The extreme chain length could lead to the formation of novel liquid crystalline phases or highly ordered gels at very low concentrations. The interplay between the strong van der Waals forces of the long alkyl chains and the electrostatic interactions of the phosphate head groups could be exploited to create new stimuli-responsive materials.

Colloidal Science: As a surfactant, trihexacosyl phosphate could be an extremely effective stabilizer for emulsions or particulate suspensions in nonpolar media, or for creating highly stable Pickering emulsions. researchgate.net Studies have shown that the properties of alkyl phosphate surfactants are highly dependent on chain length, suggesting that the C36 chain could impart unique interfacial behavior. nih.govresearchgate.net

Advanced Energy Materials: There is potential for long-chain phosphates to be used in energy storage and conversion. They could function as:

Electrolyte Additives: Modifying electrode surfaces in lithium-ion batteries to improve the stability of the solid-electrolyte interphase (SEI) layer.

Dielectric Materials: Forming self-assembled, highly ordered thin films that could serve as high-performance dielectric layers in capacitors or other electronic components.

Fuel Cell Components: Acting as proton-conducting materials in novel fuel cell membrane designs, where the phosphate groups facilitate proton transport and the hydrophobic chains provide structural integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.